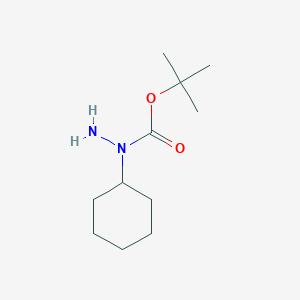

1-环己基肼甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl esters, such as 1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester, can be achieved through a process known as tert-butylation . This involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This process directly affords tert-butyl esters with free amino groups quickly and in good yields .Chemical Reactions Analysis

Tert-butyl esters, including 1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester, can undergo various reactions. For instance, they can be converted into acid chlorides when reacted with SOCl2 at room temperature . Moreover, they can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent .科学研究应用

合成和化学反应性

1-环己基肼甲酸叔丁酯作为有机合成中的通用中间体。它促进了各种化合物的发散合成,具体取决于溶剂的选择和温度,例如 5,6-二氢-4H-哒嗪、2-(1-N-boc-肼基-乙基)-4-吡咯烷-1-基-丁-3-烯酸乙酯和 1-氨基吡咯。这些反应可通过立体定向 [4+2] 环加成机理或通过简单的加成或多米诺加成/环化途径进行 (Rossi 等人,2007)。

聚合物化学

该化合物在聚合物化学中具有应用,特别是在合成和含有受保护官能团的新型环状酯的均聚和共聚中。这包括通过相应环己酮衍生物的 Baeyer-Villiger 氧化来设计和合成亲水性脂肪族聚酯 (Trollsås 等人,2000)。

杂环化学

它有助于从不对称烯胺二酮中区域选择性地合成吡唑-5-羧酸酯,显示出良好至优异的产率。这强调了它在创建杂环化合物中的用途,这些化合物在药物化学和材料科学中具有潜在应用 (Rosa 等人,2008)。

杀虫剂化合物合成

研究还探讨了它在合成替补虫脒的新型 N-草酰衍生物中的用途,表明了开发新型杀虫剂化合物的潜力。这些衍生物表现出杀幼虫活性,表明该化合物与农化研究的相关性 (Mao 等人,2004)。

安全和危害

作用机制

Mode of Action

It’s known that tert-butyl esters, such as this compound, can undergo various chemical reactions . For instance, they can be cleaved by a catalytic process involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane . This process facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions .

Pharmacokinetics

For instance, the tert-butyl ester group in this compound could potentially influence its absorption and distribution in the body, as well as its metabolism and excretion .

Result of Action

The cleavage of the c-o bond in tert-butyl esters can potentially lead to the formation of various products, which could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the cleavage of the C-O bond in tert-butyl esters . Additionally, factors such as pH, temperature, and the presence of other chemical species can also influence the action of this compound.

属性

IUPAC Name |

tert-butyl N-amino-N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHCQBVZSOTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)